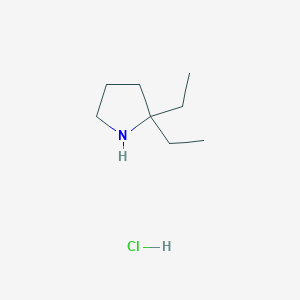

2,2-Diethylpyrrolidine hydrochloride

Description

Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis

The strategic importance of the pyrrolidine framework in organic synthesis cannot be overstated. Pyrrolidine derivatives are extensively utilized as organocatalysts, particularly in enantioselective transformations. The chiral environment provided by substituted pyrrolidines can effectively control the stereochemical outcome of a wide range of reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions.

Furthermore, the pyrrolidine ring is a common feature in many FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties. nih.govnih.gov Its structural rigidity and the ability to introduce substituents at various positions with stereochemical control make it an attractive scaffold for the design of novel therapeutic agents. nih.gov The development of synthetic methodologies to access diverse and complex pyrrolidine derivatives is, therefore, a continuous and highly active area of chemical research. diva-portal.orgmdpi.com

Overview of 2,2-Diethylpyrrolidine (B13205689) Hydrochloride within Heterocyclic Amine Research

Within the extensive family of pyrrolidine derivatives, 2,2-disubstituted pyrrolidines represent a class of compounds with a quaternary carbon center adjacent to the nitrogen atom. This structural feature imparts specific steric and electronic properties that can be exploited in various chemical applications. 2,2-Diethylpyrrolidine hydrochloride, as a salt of the corresponding free base, offers advantages in terms of stability, solubility, and ease of handling, making it a convenient form for storage and use in chemical synthesis.

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural similarity to the more studied 2,2-dimethylpyrrolidine (B1580570) analogue suggests its potential utility as a building block in the synthesis of more complex molecules, including bicyclic and spirocyclic frameworks. The diethyl substitution is expected to introduce greater lipophilicity compared to its dimethyl counterpart, which could be a desirable feature in the design of compounds with specific biological targets.

Properties

IUPAC Name |

2,2-diethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-8(4-2)6-5-7-9-8;/h9H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBMAEBQAVLQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Diethylpyrrolidine Hydrochloride and Analogs

Strategic Approaches to the 2,2-Diethylpyrrolidine (B13205689) Core Synthesis

The construction of the pyrrolidine (B122466) skeleton, particularly those with quaternary centers like the 2,2-diethyl derivative, requires specific and robust synthetic strategies. Key approaches include the formation of the five-membered ring through various cyclization reactions and the subsequent conversion to a stable salt form.

Construction of Pyrrolidine Rings via Cyclization Reactions

Intramolecular cyclization is a powerful method for forging the pyrrolidine ring. A notable strategy for creating 2,2-disubstituted pyrrolidines involves the regioselective protonolytic carbon-carbon bond cleavage of acylated aminomethyl cyclopropanes. This reaction proceeds through a tertiary carbenium ion intermediate, and the use of a strong acid like trifluoroacetic acid is crucial for achieving high regioselectivity, leading to the desired 2,2-substituted product. organic-chemistry.org The nature of the amine substituent and the acid strength are critical factors that influence the reaction's outcome. organic-chemistry.org

Another innovative approach is the ring contraction of larger heterocyclic systems. For instance, enantioenriched 2,2-disubstituted pyrrolidines can be synthesized from a chiral hydroxamic acid via a thermal "Spino" ring contraction, which proceeds stereospecifically. nih.govnih.govresearchgate.net This method first establishes a stereogenic quaternary center through an asymmetric allylic alkylation, which is then incorporated into the pyrrolidine ring during the contraction step. nih.govnih.govresearchgate.net Additionally, photo-promoted ring contractions of pyridines using silylborane have been developed, offering a pathway to pyrrolidine derivatives from readily available starting materials. nih.gov

Other intramolecular cyclization strategies that have been recognized as powerful tools for building the pyrrolidine core include the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C(sp³)–H bonds. nih.gov

Role of Hydrochloric Acid in Salt Formation and Ring Closure

Hydrochloric acid (HCl) plays a multifaceted role in the synthesis of pyrrolidine derivatives. Its most common application is in the final step of the synthesis to convert the purified pyrrolidine, which is typically a basic oil or low-melting solid, into its hydrochloride salt. This is often achieved by treating a solution of the pyrrolidine derivative with a solution of HCl in an organic solvent (e.g., methanol, dioxane) or with gaseous HCl. nih.gov The resulting hydrochloride salt is generally a stable, crystalline solid that is easier to handle, purify via recrystallization, and store than the free base. nih.gov

Beyond salt formation, hydrochloric acid can function as a catalyst or reagent in preceding steps. For instance, it can be used to remove acid-labile protecting groups, such as the Boc (tert-butyloxycarbonyl) group, which is a common strategy in multi-step syntheses. nih.gov In some cases, acidic conditions are required to facilitate cyclization or rearrangement steps that form the heterocyclic ring. researchgate.net For example, the in situ cyclization of substituted 2-amino-5-oxonitriles to form 3,4-dihydro-2H-pyrrole derivatives is performed under acidic conditions. researchgate.net

Multicomponent and Domino Reaction Pathways

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules like substituted pyrrolidines in a single operation. These methods are prized for their atom and step economy, reducing waste and simplifying synthetic procedures. tandfonline.com

Three-Component Processes for Substituted Pyrrolidine Derivatives

One of the most powerful and widely used methods for synthesizing polysubstituted pyrrolidines is the three-component 1,3-dipolar cycloaddition reaction. tandfonline.com This reaction typically involves an aldehyde, an amino acid, and a dipolarophile (an activated alkene). mdpi.com The aldehyde and amino acid react in situ to generate a transient species known as an azomethine ylide. nih.gov This ylide, a 1,3-dipole, is then trapped by the dipolarophile in a [3+2] cycloaddition to form the highly functionalized pyrrolidine ring. nih.govrsc.org

This approach is exceptionally versatile, as the variation of each of the three components allows for the creation of a diverse library of pyrrolidine derivatives with control over substitution patterns and stereochemistry. mdpi.comnih.gov The reaction can construct up to four new stereogenic centers in a single, atom-economic step. nih.gov

Table 1: Examples of Three-Component Pyrrolidine Syntheses

| Component 1 (Aldehyde) | Component 2 (Amino Acid) | Component 3 (Dipolarophile) | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Aldehydes | Asparagine | N-Methylmaleimide | Polysubstituted Homoproline Analogs | mdpi.comnih.gov |

| Aromatic Aldehydes | Sarcosine (B1681465)/Proline | Dimethyl Acetylenedicarboxylate | Functionalized Pyrrolidines/Prolines | tandfonline.com |

| Isatin Derivatives | α-Amino Acids | Quinolinyl-based Chalcones | Spiro-pyrrolidine Compounds | tandfonline.com |

| α-Diazo Ester | Imine (from Aldehyde/Amine) | Various Alkenes | Substituted Pyrrolidines | scispace.com |

Utilization of Amino Acids, Carbonyl Compounds, and Activated Alkenes as Precursors

The success of three-component syntheses hinges on the reactivity and availability of the precursor molecules.

Amino Acids: α-Amino acids are critical precursors for generating the azomethine ylide intermediate. Commonly used amino acids include proline, sarcosine (N-methylglycine), glycine (B1666218), and asparagine. tandfonline.commdpi.comnih.gov The choice of amino acid influences the substitution pattern on the pyrrolidine nitrogen and at the C5 position.

Carbonyl Compounds: A wide variety of aldehydes and, less commonly, ketones serve as the second component for generating the azomethine ylide. The substituent on the aldehyde is incorporated into the C5 position of the final pyrrolidine ring, providing a key point for introducing molecular diversity. mdpi.com

Activated Alkenes (Dipolarophiles): The third component is an electron-deficient alkene or alkyne that acts as the dipolarophile. The nature of the dipolarophile determines the substitution pattern at the C3 and C4 positions of the pyrrolidine ring. Common examples include maleimides, acrylates, chalcones, nitroalkenes, and acetylenedicarboxylates. tandfonline.commdpi.comnih.gov

Stereoselective Synthesis of Pyrrolidine Diastereomers

Controlling the stereochemistry of the newly formed chiral centers is a critical challenge in pyrrolidine synthesis. Several strategies have been developed to achieve high levels of stereoselectivity.

Diastereoselective synthesis of disubstituted pyrrolidines can be achieved through copper-promoted intramolecular aminooxygenation of alkenes. nih.gov In this method, the stereochemical outcome is dependent on the position of substituents on the starting alkenyl sulfonamide. For example, α-substituted substrates strongly favor the formation of cis-2,5-pyrrolidines with excellent diastereomeric ratios (>20:1), whereas γ-substituted starting materials lead to trans-2,3-pyrrolidines with more moderate selectivity. nih.gov The reaction is thought to proceed through a chair-like transition state during a syn-aminocupration step, which dictates the final stereochemistry. nih.gov

In the context of multicomponent reactions, stereoselectivity can be induced by using chiral catalysts. Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been extensively studied and provide a reliable route to enantiomerically enriched pyrrolidines. rsc.org By selecting the appropriate chiral metal catalyst and ligand, it is possible to control the facial selectivity of the cycloaddition, leading to a specific stereoisomer as the major product. rsc.org

Table 2: Methods for Stereoselective Pyrrolidine Synthesis

| Method | Key Reagent/Catalyst | Substrate Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Aminooxygenation | Copper(II) 2-ethylhexanoate | α-Substituted 4-pentenyl sulfonamides | High cis-2,5-diastereoselectivity (>20:1 dr) | nih.gov |

| Asymmetric Allylic Alkylation & Ring Contraction | Pd(OAc)₂ / Chiral PHOX ligand | Benzyloxy imide | Enantioenriched 2,2-disubstituted pyrrolidines (e.g., 92% ee) | nih.gov |

| Asymmetric [3+2] Cycloaddition | Chiral Metal Complexes (e.g., Cu, Ag, Zn) | Azomethine ylides + Dipolarophiles | High enantioselectivity for various diastereomers | rsc.org |

| Intramolecular [3+2] Cycloaddition | In situ generated azomethine ylide | Tethered aldehyde and glycine ester | High regio- and diastereoselectivity | rsc.org |

Preparative Aspects and Scalability Considerations in Synthesis

One plausible and scalable approach involves the intramolecular reductive amination of a 1,5-dicarbonyl compound . This method is attractive for its potential to construct the pyrrolidine ring in a single, atom-economical step.

A hypothetical, yet chemically sound, route for the synthesis of 2,2-diethylpyrrolidine via this method is outlined below:

Step 1: Synthesis of the Dicarbonyl Precursor

Choice of Starting Materials: Utilizing readily available and inexpensive feedstocks is paramount for industrial-scale synthesis.

Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and minimize side-product formation. The use of robust and recyclable catalysts would also be a significant advantage.

Work-up and Purification: Developing a streamlined purification protocol that avoids chromatography is essential for large-scale operations. Techniques such as distillation or crystallization are preferred.

Step 2: Intramolecular Reductive Amination

The core of this synthetic strategy is the cyclization of the 1,5-dicarbonyl compound in the presence of an ammonia (B1221849) source and a reducing agent.

| Parameter | Laboratory Scale Consideration | Scalability Consideration |

| Ammonia Source | Ammonia in a solvent (e.g., methanol) or ammonium (B1175870) salts like ammonium chloride. | Use of anhydrous ammonia gas requires specialized handling and equipment. Aqueous ammonia may be a safer alternative but can affect reaction kinetics and solvent choice. |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) is a common lab-scale reagent. | The toxicity and cost of cyanide-containing reagents are significant drawbacks for large-scale production. Catalytic hydrogenation is a more attractive and greener alternative. |

| Catalyst | Homogeneous catalysts may be used for initial studies. | Heterogeneous catalysts (e.g., Raney nickel, palladium on carbon) are preferred for ease of separation and reuse, which is critical for cost-effective manufacturing. |

| Solvent | A variety of organic solvents can be used. | Solvent selection must consider safety (flashpoint, toxicity), environmental impact, and ease of recovery and recycling. |

| Temperature & Pressure | Reactions are often run at ambient or slightly elevated temperatures and pressures. | High-pressure hydrogenation requires specialized reactors (autoclaves) and stringent safety protocols. |

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 2,2-diethylpyrrolidine, into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrogen chloride.

| Parameter | Laboratory Scale Consideration | Scalability Consideration |

| HCl Source | HCl in an organic solvent (e.g., diethyl ether, dioxane) or aqueous HCl. | Gaseous HCl provides a dry product but requires specialized equipment for handling corrosive gas. Using a solution of HCl in a suitable solvent that allows for direct crystallization of the product is often more practical. |

| Solvent for Crystallization | A solvent in which the hydrochloride salt is poorly soluble is chosen to induce precipitation. | The choice of solvent is critical for controlling crystal size, purity, and morphology. The solvent should also be easily recoverable. |

| Crystallization Process | Cooling or addition of an anti-solvent is common. | Controlled cooling profiles and seeding are employed to ensure consistent crystal quality and to avoid the formation of fine particles that are difficult to filter. |

| Isolation and Drying | Filtration and drying in a vacuum oven. | Large-scale filtration and drying equipment (e.g., filter-dryers) are used to handle large batches efficiently and safely. |

Alternative Synthetic Approaches and their Scalability

While the intramolecular reductive amination presents a viable route, other methodologies for the synthesis of 2,2-disubstituted pyrrolidines exist, each with its own scalability profile. These include:

Synthesis via γ-Nitro Ketones: This approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ketone, followed by reduction of the nitro group and subsequent cyclization. The scalability of this route depends on the availability of the starting materials and the efficiency of the reduction step, which often requires catalytic hydrogenation.

Grignard Reactions: The addition of a Grignard reagent to a suitable electrophile can be a powerful tool for carbon-carbon bond formation. However, the highly reactive nature of Grignard reagents can present significant safety and control challenges on a large scale, particularly concerning exothermic reactions and the need for strictly anhydrous conditions.

The synthesis of 2,2-diethylpyrrolidine hydrochloride on a preparative scale requires careful consideration of the entire manufacturing process, from the selection of raw materials to the final crystallization of the product. While several synthetic routes can be conceptualized, the intramolecular reductive amination of a 1,5-dicarbonyl precursor using catalytic hydrogenation appears to be a promising strategy from a scalability perspective due to its potential for high atom economy and the use of more environmentally benign reagents. However, significant process development and optimization would be necessary to ensure a safe, efficient, and cost-effective industrial-scale production.

Reaction Mechanisms and Transformational Chemistry of 2,2 Diethylpyrrolidine Hydrochloride Systems

Mechanistic Insights into Pyrrolidine (B122466) Ring Dynamics

The structural and electronic properties of the pyrrolidine ring allow it to participate in complex reaction cascades, including ring-opening and cyclization events, which are crucial for the synthesis of intricate molecular architectures.

The pyrrolidine motif is integral to the synthesis of spiro-oxindole frameworks, which are core structures in many bioactive natural products and pharmaceutical agents. A key synthetic strategy involves the Lewis acid-catalyzed domino ring-opening and annulation of spiro-aziridine oxindoles with nucleophiles. rsc.orgnih.govresearchgate.net In this process, a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), activates the aziridine (B145994) ring of a spiro-aziridine oxindole, facilitating a nucleophilic attack. nih.gov

The general mechanism proceeds through the following steps:

Activation: The Lewis acid coordinates to the nitrogen or carbonyl group of the spiro-aziridine oxindole, increasing the electrophilicity of the aziridine ring.

Ring-Opening: A nucleophile attacks one of the aziridine carbons, leading to the opening of the strained three-membered ring. This generates a key intermediate, often an iminium or carbonium species. nih.gov

Intramolecular Cyclization: The nitrogen atom, formerly of the aziridine, then acts as an intramolecular nucleophile, attacking the intermediate species. This step forms the new pyrrolidine ring, resulting in a spiro-oxindole-fused polycyclic system. rsc.orgnih.gov

While 2,2-diethylpyrrolidine (B13205689) itself is not the starting material, pyrrolidine rings formed in these tandem reactions are central to the final product. The substitution pattern on the resulting pyrrolidine ring is determined by the nature of the initial aziridine and the attacking nucleophile. researchgate.netnih.gov This methodology provides a highly efficient and diastereoselective route to complex heterocyclic scaffolds. researchgate.net

The reactivity of pyrrolidine derivatives is significantly modulated by steric factors. In the case of a 2,2-diethylpyrrolidine system, the two ethyl groups at the carbon adjacent to the nitrogen atom create substantial steric hindrance. This steric bulk has several important consequences for reaction mechanisms and the stability of intermediates.

Firstly, steric hindrance can dictate the regioselectivity and stereoselectivity of reactions by impeding the approach of reactants from certain directions. For example, in reactions involving the pyrrolidine nitrogen or the adjacent carbon, the bulky diethyl groups can shield one face of the molecule, forcing incoming reagents to attack from the less hindered side. This effect is critical in asymmetric synthesis where control of stereochemistry is paramount. nih.gov

Secondly, steric crowding can enhance the stability of reactive intermediates. The gem-diethyl groups can act as "steric shields," protecting a nearby reactive center—such as a radical or an ion—from decomposition pathways or unwanted side reactions with other molecules in the solution. nih.govyoutube.com For example, in the corresponding nitroxide radical, the ethyl groups sterically protect the N-O• moiety from bimolecular collisions and attack by reducing agents, thereby increasing its persistence. nih.govnih.gov This shielding is more effective than that provided by gem-dimethyl or spirocyclohexyl groups. nih.gov

The destabilizing effect of forcing bulky groups into close proximity can also influence conformational preferences, potentially favoring a specific geometry that is more reactive in a desired pathway. rsc.org However, more commonly, the repulsion between electron clouds of sterically crowded groups is a destabilizing factor that can raise the activation energy for a given reaction, thus decreasing the reaction rate. youtube.comreddit.com

Nucleophilic Addition Reactions at Pyrrolidine-derived Nitrones and Iminium Intermediates

Pyrrolidine derivatives can be readily converted into electrophilic intermediates such as nitrones and iminium ions, which are valuable precursors for carbon-carbon and carbon-heteroatom bond formation.

Iminium ions are generated by the protonation or alkylation of the nitrogen atom in an enamine derived from a pyrrolidine, or through the oxidation of the parent amine. The resulting positively charged species is a potent electrophile. Nucleophiles attack the carbon atom of the C=N⁺ bond, leading to the formation of a new bond. youtube.com The stereochemical outcome of such additions can often be controlled by the existing stereocenters and steric bulk on the pyrrolidine ring. nih.gov

Nitrones are N-oxides of imines and feature a 1,3-dipolar character. They react with a wide variety of nucleophiles at the carbon atom of the C=N⁺-O⁻ group. u-szeged.hu The addition of organometallic reagents, such as Grignard or organolithium compounds, to pyrrolidinyl nitrones is a powerful method for synthesizing substituted hydroxylamines, which can be further transformed into other functional groups. u-szeged.huresearchgate.net

In a system derived from 2,2-diethylpyrrolidine, the steric hindrance from the gem-diethyl group would play a crucial role in these nucleophilic additions. The ethyl groups would flank the electrophilic carbon of the iminium or nitrone intermediate, influencing the trajectory of the incoming nucleophile. This steric directing effect can be exploited to achieve high levels of diastereoselectivity in the addition products.

Redox Chemistry of 2,2-Diethylpyrrolidine-based Nitroxides

The oxidation of 2,2-diethylpyrrolidine leads to the formation of a highly stable nitroxide radical. These persistent radicals have a rich redox chemistry, participating in one-electron transfer reactions that are central to their function as antioxidants and spin labels. mdpi.comnih.gov The core of this chemistry involves the interconversion between three oxidation states: the hydroxylamine (B1172632) (reduced form), the nitroxide (radical form), and the oxoammonium cation (oxidized form). nih.govresearchgate.net

A critical aspect of nitroxide chemistry, particularly for in vivo applications, is their rate of reduction back to the diamagnetic hydroxylamine by endogenous reducing agents like ascorbic acid (vitamin C) and thiols (e.g., glutathione). nih.govresearchgate.net The persistence of the radical signal is inversely related to its rate of reduction.

Studies have shown that sterically shielded pyrrolidine nitroxides are significantly more resistant to reduction than their less hindered counterparts. nih.govnih.gov Specifically, a tetraethyl-substituted pyrrolidine nitroxide, bearing the 2,2-diethyl structural motif, was found to be reduced by ascorbate (B8700270) at a dramatically slower rate than the common 3-carboxy-PROXYL (a gem-dimethyl substituted pyrrolidine nitroxide). nih.gov This enhanced stability is attributed to the steric shielding of the nitroxide moiety by the bulky ethyl groups, which impedes the access of the ascorbate molecule. nih.govnih.gov

The kinetics of reduction are typically studied under pseudo-first-order conditions, and the second-order rate constants provide a quantitative measure of the nitroxide's stability in a reducing environment.

Table 1: Second-Order Rate Constants (k) for the Reduction of Various Pyrrolidine Nitroxides by Ascorbate Data synthesized from findings reported in literature. nih.gov

| Nitroxide Structure | Substituents at C2 and C5 | Second-Order Rate Constant, k (M⁻¹s⁻¹) | Relative Reduction Rate |

|---|---|---|---|

| 3-carboxy-PROXYL | 2,2,5,5-tetramethyl | 1.6 ± 0.1 | 1.0 |

| Spirocyclohexyl derivative | 2,2-spirocyclohexyl, 5,5-dimethyl | 0.11 ± 0.01 | 0.069 |

| Tetraethyl derivative | 2,2,5,5-tetraethyl | 0.027 ± 0.003 | 0.017 |

The remarkable stability of nitroxide radicals is governed by a combination of steric and electronic factors. rsc.org Electronically, the unpaired electron is delocalized between the nitrogen and oxygen atoms, which reduces its reactivity. The stability is also influenced by the redox potential of the nitroxide/oxoammonium cation pair. anu.edu.au

Steric factors, however, play a dominant role in the persistence of these radicals in biological media. nih.govnih.gov The presence of bulky substituents adjacent to the nitroxide group, such as the gem-diethyl groups in a 2,2-diethylpyrrolidine-1-oxyl radical, provides a "steric shield." This shield physically obstructs the approach of other molecules, particularly other radicals that could lead to termination reactions or reducing agents that would annihilate the radical. nih.govresearchgate.net

The effectiveness of this steric protection generally increases with the size of the alkyl groups at the α-positions to the nitrogen. Computational models and experimental data confirm that steric shielding of the nitroxide moiety increases in the order: gem-dimethyl < spirocyclohexyl < gem-diethyl. nih.gov This trend directly correlates with the observed decrease in the rate of reduction by antioxidants like ascorbate, highlighting the critical role of steric hindrance in conferring stability and longevity to the radical species. nih.govnih.gov

Applications of 2,2 Diethylpyrrolidine Hydrochloride As a Key Synthetic Building Block

Foundation for Complex Organic Molecule Construction

Intermediates in the Synthesis of Highly Strained Nitroxide Radicals for Molecular Probes

Highly strained nitroxide radicals are valuable as molecular probes due to their stability and paramagnetic properties. The synthesis of sterically shielded pyrrolidine (B122466) nitroxides has been a subject of research to develop probes with enhanced resistance to in vivo reduction.

One study reports the synthesis of a tetraethyl derivative of 3-carboxy-PROXYL, a highly stable nitroxide radical. nih.gov The synthetic route for this class of compounds often involves the construction of the pyrrolidine ring from acyclic precursors, followed by oxidation to form the nitroxide radical. For instance, the synthesis of sterically shielded pyrrolidine nitroxides has been achieved through Favorskii rearrangement of α-bromoketones derived from piperidine (B6355638) nitroxides. nih.gov Another approach involves the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl from 2-aminobutanoic acid and 3-pentanone. ontosight.ai

The available literature on the synthesis of highly strained nitroxide radicals does not indicate the use of 2,2-diethylpyrrolidine (B13205689) hydrochloride as a direct precursor. The synthetic strategies are centered on building the sterically hindered pyrrolidine ring system through various organic reactions, rather than starting with a pre-formed 2,2-diethylpyrrolidine scaffold.

Utility in Medicinal Chemistry Research and Scaffold Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. mdpi.com Its three-dimensional structure allows for the creation of diverse chemical entities for structure-activity relationship (SAR) studies. mdpi.com

Modular Synthesis Strategies for Chemical Libraries

Modular synthesis is a powerful tool in drug discovery for the rapid generation of chemical libraries. This approach involves the assembly of molecules from distinct building blocks, allowing for the systematic variation of different parts of the molecule. The pyrrolidine scaffold is often a central component in such modular approaches.

However, the scientific literature does not provide specific examples of 2,2-diethylpyrrolidine hydrochloride being used as a building block in modular synthesis strategies for creating chemical libraries. General methods for the synthesis of functionalized pyrrolidines often involve building the ring system as part of the library synthesis rather than starting with a pre-substituted pyrrolidine.

Design of Novel Scaffolds for Structure-Activity Relationship Studies

The design of novel molecular scaffolds is crucial for exploring new chemical space and developing drugs with improved properties. The pyrrolidine ring serves as a versatile template for the design of new scaffolds in SAR studies. mdpi.com By modifying the substituents on the pyrrolidine ring, chemists can fine-tune the pharmacological properties of a molecule.

While the pyrrolidine scaffold is widely used, there is no specific mention in the reviewed literature of designing novel scaffolds for SAR studies that explicitly start from this compound. The focus is generally on the broader class of pyrrolidine-containing compounds and the impact of various substitution patterns on biological activity, without highlighting the 2,2-diethyl substitution derived from this specific precursor.

Advanced Analytical Characterization and Methodological Development

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2,2-Diethylpyrrolidine (B13205689) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and the nature of its chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,2-Diethylpyrrolidine hydrochloride, a combination of ¹H NMR, ¹³C NMR, and heteronuclear correlation experiments would provide a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet due to quadrupole broadening and exchange with the solvent. Its chemical shift would be significantly downfield, characteristic of a protonated amine. The protons of the two ethyl groups at the C2 position would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, assuming free rotation. The protons on the pyrrolidine (B122466) ring at positions C3, C4, and C5 would present as complex multiplets due to spin-spin coupling.

Heteronuclear Analyses: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitively assigning the proton and carbon signals. HSQC would correlate the signals of directly bonded proton and carbon atoms, while HMBC would reveal longer-range couplings (2-3 bonds), allowing for the unambiguous assembly of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 9.0 - 12.0 (broad singlet) | - |

| C2 | - | 60 - 70 |

| C3-H₂ | 1.8 - 2.2 (multiplet) | 25 - 35 |

| C4-H₂ | 1.7 - 2.1 (multiplet) | 20 - 30 |

| C5-H₂ | 3.0 - 3.5 (multiplet) | 45 - 55 |

| -CH₂CH₃ (C2) | 1.5 - 1.9 (quartet) | 25 - 35 |

| -CH₂CH₃ (C2) | 0.8 - 1.2 (triplet) | 8 - 12 |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to accurately determine the mass of the molecular ion of 2,2-Diethylpyrrolidine. This high-precision measurement allows for the calculation of the elemental formula, confirming the atomic composition of the molecule and distinguishing it from other compounds with the same nominal mass. The protonated molecule [M+H]⁺ would be the expected species observed in techniques like Electrospray Ionization (ESI).

Fragmentation Pathway Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. The fragmentation pattern of 2,2-Diethylpyrrolidine would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the loss of one of the ethyl groups (a loss of 29 Da) to form a stable iminium ion. Subsequent fragmentation of the pyrrolidine ring could also occur, leading to smaller charged fragments. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule. A common fragmentation for pyrrolidine rings involves the cleavage of the C-C bond adjacent to the nitrogen, followed by ring opening.

Table 2: Predicted Key Mass Spectrometry Fragments for 2,2-Diethylpyrrolidine Note: m/z values correspond to the free base.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₈H₁₇N⁺ | 127 |

| [M-CH₃]⁺ | C₇H₁₄N⁺ | 112 |

| [M-C₂H₅]⁺ | C₆H₁₂N⁺ | 98 |

| [C₄H₈N]⁺ | Pyrrolidinium (B1226570) fragment | 70 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, a broad and strong absorption band would be expected in the region of 2700-3300 cm⁻¹, which is characteristic of the N-H stretching vibration in a secondary ammonium (B1175870) salt. C-H stretching vibrations from the ethyl and pyrrolidine methylene groups would appear in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Since this compound is a saturated heterocyclic amine lacking any significant chromophores (i.e., conjugated π-systems), it is not expected to show strong absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be weak and at shorter wavelengths (below 220 nm), corresponding to n → σ* transitions of the non-bonding electrons on the nitrogen atom. Therefore, UV-Vis spectroscopy is of limited utility for detailed structural elucidation of this particular compound but can be used to confirm the absence of UV-active impurities.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. This compound, in its stable ground state, is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and this technique is not applicable for its direct characterization. However, EPR could be a valuable tool for studying any potential radical-mediated reactions involving this compound or for detecting the presence of paramagnetic impurities. For instance, if 2,2-Diethylpyrrolidine were to be converted into a nitroxide radical derivative, EPR spectroscopy would be the primary method for its characterization. nih.govnih.govdntb.gov.ua

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.gov For this compound, which is a chiral molecule, single-crystal X-ray diffraction would provide definitive proof of its molecular structure.

The process involves growing a suitable single crystal of the hydrochloride salt. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The structural analysis of a similar compound, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, revealed detailed information about its stereochemistry and intermolecular interactions, such as hydrogen bonding. nih.gov

For substituted pyrrolidine derivatives, X-ray crystallography can confirm the ring conformation, which is typically an envelope or twisted-chair form, and the orientation of the substituents. mdpi.com The crystallographic data for a hydrochloride salt would include the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline form.

Table 2: Illustrative Crystallographic Data for a Substituted Pyrrolidinium Salt

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1894.5(13) |

| Z | 4 |

Note: The data in this table are representative of a substituted pyrrolidinium salt and are not the actual data for this compound.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is not only crucial for making compounds amenable to certain analytical techniques like GC but also for enhancing their detectability and enabling the separation of enantiomers.

Since 2,2-Diethylpyrrolidine is a chiral compound, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are often necessary. Chiral derivatization involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using achiral chromatographic techniques such as GC or HPLC. wiley.com

A widely used class of CDAs for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its corresponding acid chloride (MTPA-Cl). researchgate.net The reaction of (R)- and (S)-2,2-diethylpyrrolidine with a single enantiomer of MTPA-Cl would produce two diastereomeric amides. The resulting diastereomers can then be separated and quantified, allowing for the determination of the enantiomeric excess (ee) of the original amine mixture. The analysis of the NMR spectra of the resulting Mosher's amides can also be used to determine the absolute configuration of the amine. nih.gov

Other chiral derivatizing agents for amines include 1-phenylethyl isocyanate and various chiral chloroformates, which also form diastereomeric derivatives that can be resolved chromatographically. nih.gov

Table 3: Common Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent (CDA) | Derivative Formed | Analytical Technique |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Diastereomeric amides | GC, HPLC, NMR |

| (R)-(+)-1-Phenylethyl isocyanate | Diastereomeric ureas | HPLC |

| (-)-Menthyl chloroformate | Diastereomeric carbamates | GC, HPLC |

| N-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) | Diastereomeric derivatives | HPLC |

For the quantitative analysis of amines, derivatization is often employed to enhance the response of the detector, thereby improving the sensitivity and accuracy of the method. The choice of derivatizing reagent depends on the detector being used.

For GC with a flame ionization detector (FID), derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve chromatographic properties and detector response. iu.edu For the more sensitive electron capture detector (ECD), derivatization with reagents containing electrophoric groups, such as pentafluorobenzoyl chloride (PFBOC) or heptafluorobutyric anhydride (HFBA), is preferred. These reagents lead to the formation of derivatives that can be detected at very low concentrations. nih.govh-brs.de

The quantification is typically performed using an internal standard method. A known amount of a standard compound, structurally similar to the analyte but not present in the sample, is added to both the calibration standards and the samples. The ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative is then used to construct a calibration curve and determine the concentration of the analyte in the unknown sample.

Table 4: Reagents for Enhanced Detection and Quantification of Secondary Amines

| Reagent | Derivative Type | Detector | Key Advantage |

| Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetyl | FID, MS | Good volatility and thermal stability |

| Pentafluorobenzoyl chloride (PFBOC) | N-Pentafluorobenzoyl | ECD, MS | High sensitivity with ECD |

| Heptafluorobutyric anhydride (HFBA) | N-Heptafluorobutyryl | ECD, MS | Excellent sensitivity for trace analysis |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Trimethylsilyl | FID, MS | Forms stable and volatile derivatives |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2-Diethylpyrrolidine (B13205689) hydrochloride, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and molecular orbital energies.

DFT studies on substituted pyrrolidines typically involve geometry optimization to find the lowest energy structure. From this, various electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

In the case of 2,2-Diethylpyrrolidine hydrochloride, the presence of the electron-donating diethyl groups at the C2 position would be expected to influence the electron density distribution around the pyrrolidine (B122466) ring. The protonation of the nitrogen atom to form the hydrochloride salt significantly lowers the energy of the molecular orbitals due to the positive charge. DFT calculations can quantify these effects. arabjchem.org

Table 1: Hypothetical DFT Calculated Electronic Properties of 2,2-Diethylpyrrolidine Cation Calculated at the B3LYP/6-31G level of theory.*

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 10.0 eV |

| Dipole Moment | 12.5 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar protonated amine structures.

Furthermore, DFT can be used to simulate vibrational spectra (e.g., IR and Raman). nih.gov By calculating the vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes of the diethyl and pyrrolidine moieties.

Molecular Modeling and Simulation of Conformation and Energetics

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. nih.gov Molecular modeling and simulation techniques, such as molecular dynamics (MD) and conformational analysis, are employed to explore the conformational landscape and determine the relative stabilities of different puckering modes. For the pyrrolidine ring, the two primary puckering conformations are the "envelope" (or "exo" and "endo") and "twist" forms. acs.org

The substituents on the ring significantly influence the preferred conformation. nih.gov In this compound, the bulky diethyl groups at the C2 position introduce steric hindrance, which will strongly favor specific ring puckers to minimize steric strain. The ethyl groups themselves have multiple rotational conformers that would further complicate the conformational analysis.

Molecular dynamics simulations can be used to study the dynamic behavior of the molecule in a solvent, providing insights into how intermolecular interactions, such as hydrogen bonding with the N-H group, affect its conformation and stability. mdpi.comnih.gov These simulations track the motions of atoms over time, allowing for the exploration of different conformational states and the calculation of their relative populations. researchgate.net

Table 2: Hypothetical Relative Energies of 2,2-Diethylpyrrolidine Cation Conformers

| Conformer | Ring Pucker | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) |

| 1 | C3-endo | 25° | 0.0 |

| 2 | C3-exo | -24° | 1.2 |

| 3 | Twist (T) | 15° | 0.8 |

Note: This table presents a simplified, illustrative example of the kind of data generated from conformational analysis. The actual conformational landscape would be more complex due to the flexibility of the ethyl groups.

These computational studies are essential for understanding how the three-dimensional shape of this compound can influence its interactions with other molecules.

Prediction of Reaction Pathways and Transition State Analysis

Theoretical calculations are invaluable for elucidating potential reaction mechanisms involving pyrrolidine derivatives. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, which are critical for understanding reaction kinetics and selectivity. acs.org

For this compound, computational studies could explore various potential reactions, such as N-alkylation, ring-opening reactions, or reactions involving the deprotonated form. For any proposed reaction mechanism, the geometries of the reactants, products, and all transition states connecting them would be optimized.

Transition state theory, combined with quantum chemical calculations, allows for the determination of the energy barrier for a reaction. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. The calculated activation energy can then be used to predict the reaction rate.

For example, a study on the synthesis of pyrrolidinedione derivatives utilized DFT to model the reaction mechanism, identifying the relative stabilities of intermediates and the energy barriers of elementary steps. nih.gov A similar approach could be applied to reactions involving 2,2-Diethylpyrrolidine to predict the most favorable reaction pathways.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of 2,2-Diethylpyrrolidine

| Reaction Step | Description | Activation Energy (ΔG‡, kcal/mol) |

| Step 1 | N-deprotonation | 5.2 |

| Step 2 | Nucleophilic attack on an electrophile | 15.8 |

| Step 3 | Ring opening | 28.4 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from transition state analysis for a potential reaction involving the 2,2-diethylpyrrolidine scaffold.

These theoretical predictions can guide experimental work by suggesting optimal reaction conditions and predicting potential side products.

Q & A

(Basic) How can synthetic routes for 2,2-Diethylpyrrolidine hydrochloride be optimized to improve yield and purity?

Methodological Answer:

Optimization typically involves systematic evaluation of reaction parameters using factorial design or response surface methodology. Key variables include:

- Reagent ratios : Adjusting stoichiometry of pyrrolidine precursors and ethylating agents (e.g., diethyl sulfate).

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .

- Temperature control : Elevated temperatures (80–100°C) promote alkylation but require reflux conditions to avoid byproduct formation .

- Purification : Crystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH) ensures high purity (>95%) .

(Basic) What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 3.2–3.5 ppm for pyrrolidine protons) .

- X-ray crystallography : Resolves stereochemistry and salt formation (HCl coordination) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity, using acetonitrile/0.1% TFA buffer .

- Elemental analysis : Validates Cl⁻ content (~19.5% for HCl salt) .

(Advanced) How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

Enantiomeric purity is critical for pharmacological applications. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives during alkylation, followed by acid hydrolysis .

- Asymmetric catalysis : Employ palladium-catalyzed asymmetric hydrogenation of diethyl-substituted pyrroline precursors .

- Chiral chromatography : Resolve racemic mixtures using cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

(Basic) What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture sensitivity : Store in desiccators with silica gel; hygroscopicity accelerates HCl dissociation .

- Temperature : Long-term stability at –20°C in amber vials; avoid freeze-thaw cycles .

- pH stability : Degrades above pH 7.0; buffer solutions (pH 4–6) are recommended for in vitro studies .

(Advanced) How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with targets like σ₁ receptors or monoamine transporters .

- QSAR models : Correlate substituent effects (e.g., ethyl group bulkiness) with receptor binding affinity using Hammett or Craig plots .

- MD simulations : Assess conformational flexibility in aqueous environments (GROMACS/AMBER) to predict pharmacokinetic properties .

(Basic) What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

- Receptor binding assays : Radioligand competition studies (³H-labeled antagonists) for σ₁ or dopamine receptors .

- CYP450 inhibition : Microsomal incubation with LC-MS/MS quantification of metabolite formation .

- Permeability : Caco-2 cell monolayers with LC-MS detection to estimate oral bioavailability .

(Advanced) How can conflicting solubility data from different studies be resolved?

Methodological Answer:

- Controlled experiments : Standardize solvent systems (e.g., PBS pH 6.5 vs. DMSO) and temperature (25°C ± 1°C) .

- Hildebrand solubility parameters : Calculate Hansen solubility spheres to identify optimal solvents .

- Dynamic light scattering (DLS) : Detect aggregation phenomena that skew solubility measurements .

(Advanced) What strategies mitigate toxicity risks during handling of this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Neutralize with 1M NaOH before incineration to eliminate HCl vapors .

- In vitro toxicity screening : MTT assays on HEK293 cells to establish IC₅₀ values early in development .

(Basic) How is the hydrochloride counterion confirmed in the final product?

Methodological Answer:

- Argentometric titration : Quantify Cl⁻ with AgNO₃ (0.1M) and potassium chromate indicator .

- Ion chromatography : Suppressed conductivity detection with AS23 columns (eluent: NaHCO₃/Na₂CO₃) .

- FT-IR spectroscopy : Characteristic HCl stretch at 2400–2600 cm⁻¹ .

(Advanced) What advanced spectroscopic methods elucidate its interaction with biomacromolecules?

Methodological Answer:

- Surface plasmon resonance (SPR) : Real-time binding kinetics with immobilized receptors .

- NMR titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of target proteins .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.